molecular formula C19H17ClN4O3 B2685359 methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate CAS No. 904817-69-2

methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate

Cat. No.: B2685359
CAS No.: 904817-69-2
M. Wt: 384.82
InChI Key: WAWSKXBBEPWQGA-UHFFFAOYSA-N
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Description

The compound methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate features a triazole core substituted with a 5-chloro-2-methylphenyl group at position 1 and a methyl group at position 3. The triazole ring is further functionalized with an amido linkage to a methyl benzoate moiety. This structure combines halogenated aromatic, heterocyclic, and ester functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

methyl 2-[[1-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-11-8-9-13(20)10-16(11)24-12(2)17(22-23-24)18(25)21-15-7-5-4-6-14(15)19(26)27-3/h4-10H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWSKXBBEPWQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can target the triazole ring or the aromatic ring.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used to study the effects of triazole-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom and the benzoate ester can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Triazole Core

Halogenated Aryl Groups
  • Analog 1 : 1-(5-Chloro-2-methylphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () shares the same triazole-chlorophenyl scaffold but lacks the benzoate ester. Its antimicrobial activity is inferred from similar compounds in , where chloro derivatives exhibit enhanced activity compared to bromo analogs .
  • Analog 2 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () demonstrates how chloro substituents improve intermolecular interactions in therapeutic contexts .
Methyl and Ester Functionalization
  • The methyl group at position 5 in the target compound likely increases metabolic stability compared to unsubstituted triazoles.
  • Analog 3 : Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate () features a benzoate ester linked to a benzimidazole ring. Its synthesis via Na₂S₂O₅-mediated condensation highlights the utility of ester groups in stabilizing intermediates .

Key Observations :

  • The target compound’s benzoate ester may require milder reaction conditions compared to benzimidazole-linked analogs (), where DMSO and strong bases are employed .
  • Yields for triazole-carboxamide derivatives () are comparable to benzimidazole-triazole hybrids (), suggesting robust synthetic scalability .
Antimicrobial Activity
  • Chloro-substituted triazoles (e.g., ) show enhanced activity due to improved lipophilicity and target binding. The target compound’s 5-chloro-2-methylphenyl group may similarly enhance antimicrobial potency .
  • Analog 4: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide () exhibits activity against bacterial strains, with bromophenyl groups offering moderate efficacy compared to chlorophenyl .
Thermal Stability
  • Benzimidazole-triazole hybrids () display melting points between 119–194°C, suggesting that the target compound’s ester group may lower its melting point relative to carboxamide analogs .

Structural Characterization Techniques

  • Spectroscopy : NMR and IR data for analogs () confirm triazole ring formation and substituent orientation, methodologies likely applicable to the target compound .

Biological Activity

Methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial effects. This article delves into its synthesis, biological evaluations, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The chemical formula is C17H21ClN6O2C_{17}H_{21}ClN_6O_2, and its structure features a benzoate moiety linked to a triazole ring, which is critical for its biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Triazole Ring : The initial step usually involves the reaction of appropriate azides with alkynes under copper-catalyzed conditions to form the triazole ring.
  • Amidation : The introduction of the amide group is achieved through coupling reactions with amines.
  • Esterification : Finally, methylation forms the methyl ester derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-71.1
HCT-1162.6
HepG21.4

These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial effects against various pathogens:

Microorganism Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus20

These results indicate that the compound may disrupt bacterial cell walls or interfere with metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Disruption of Cell Membrane Integrity : The antimicrobial activity may be attributed to the compound's ability to disrupt microbial membranes.

Case Studies and Research Findings

Several case studies have documented the effectiveness of triazole derivatives in clinical settings. For example:

  • A study demonstrated that a related triazole compound significantly reduced tumor size in xenograft models.
  • Another investigation reported that compounds with similar structural motifs enhanced the efficacy of standard chemotherapy agents.

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